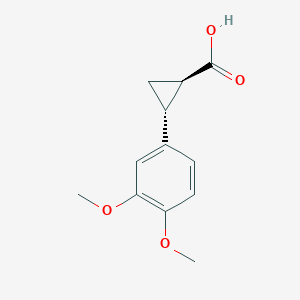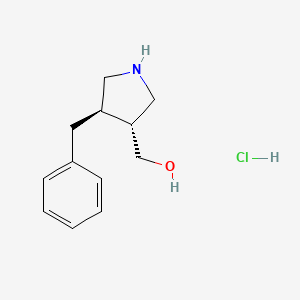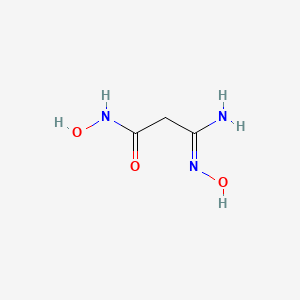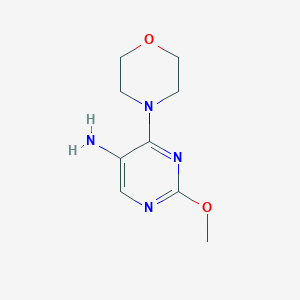
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group, a secondary alcohol, and an aromatic amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3,4-dimethylaniline with a trifluoromethyl ketone under reductive conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or tetrahydrofuran (THF) and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity. The process would also incorporate steps for purification, such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The aromatic amine can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-one.
Reduction: 3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its trifluoromethyl group which imparts unique physical properties.
作用机制
The mechanism by which 3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aromatic amine can participate in hydrogen bonding and other interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropane: Lacks the hydroxyl group, making it less polar.
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-one: Contains a ketone group instead of a hydroxyl group, altering its reactivity and physical properties.
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-amine: Features an amine group, which can engage in different types of chemical interactions.
Uniqueness
3-((3,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a trifluoromethyl group and a secondary alcohol, which together confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H14F3NO |
|---|---|
分子量 |
233.23 g/mol |
IUPAC 名称 |
3-(3,4-dimethylanilino)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C11H14F3NO/c1-7-3-4-9(5-8(7)2)15-6-10(16)11(12,13)14/h3-5,10,15-16H,6H2,1-2H3 |
InChI 键 |
JLRJOWHIDJRODS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NCC(C(F)(F)F)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


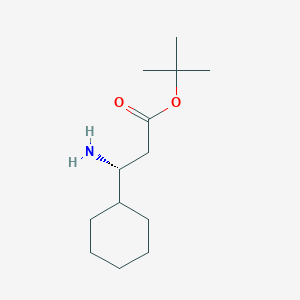

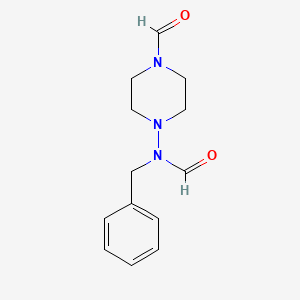
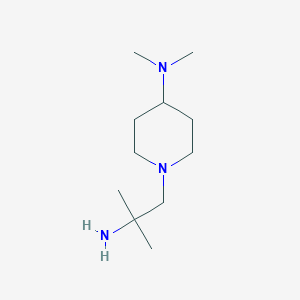
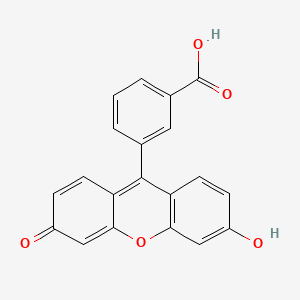

![7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)
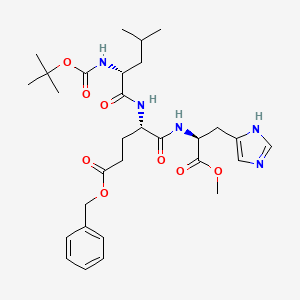
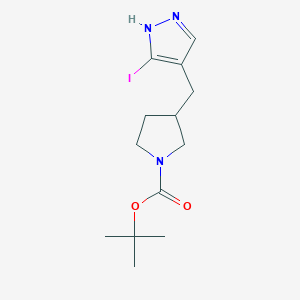
![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)
